molecular formula C23H21N3O5 B13369814 Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13369814
M. Wt: 419.4 g/mol
InChI Key: DPZNZDPOHNFTOH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-hydroxy-3,5-dimethoxyphenyl group at position 2 and a methyl benzoate moiety at position 2.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C23H21N3O5/c1-29-17-12-14(13-18(30-2)21(17)27)20-22(26-11-7-6-10-19(26)25-20)24-16-9-5-4-8-15(16)23(28)31-3/h4-13,24,27H,1-3H3

InChI Key

DPZNZDPOHNFTOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(N3C=CC=CC3=N2)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor . The reaction is catalyzed by potassium persulfate (K2S2O8) and iodine (I2), which facilitates the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups, enhancing the compound’s versatility in different applications .

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several imidazo[1,2-a]pyridine derivatives documented in the evidence. Key comparisons include:

Compound Core Structure Substituents Key Properties
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate Imidazo[1,2-a]pyridine - 2-position: 4-hydroxy-3,5-dimethoxyphenyl
- 3-position: Methyl benzoate
Expected high polarity due to hydroxyl/methoxy groups; ester group enhances stability
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate-linked phenethylamine - Pyridazinyl and ethyl ester substituents Lower polarity vs. target compound; pyridazine may alter receptor binding
(Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) Benzoimidazo[1,2-a]pyrimidinone - Oxo group at position 2
- Phenylamino acetate
High melting point (>300°C); strong IR absorption at 1671 cm⁻¹ (C=O)
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) Imidazo[1,2-a]pyridine - 3,4-Dimethoxyphenyl at position 2
- Phenethyl at position 6
HPLC purity >99%; NH₂ group enhances solubility and bioactivity

Physicochemical Properties

  • Melting Points: Compounds with fused imidazoheterocycles (e.g., benzoimidazo[1,2-a]pyrimidinones) exhibit melting points >300°C due to rigid aromatic systems . The target compound’s methyl benzoate and hydroxyl groups may reduce rigidity slightly compared to these analogs.
  • Spectroscopic Data :
    • IR Spectroscopy : Methoxy and hydroxyl groups in the target compound would show peaks near 2776–3299 cm⁻¹ (O–H/N–H stretches) and 1192–1235 cm⁻¹ (C–O–C stretches), similar to compounds 5q and 5d .
    • NMR : The methyl benzoate’s OCH₃ signal (~3.5 ppm in DMSO-d₆) aligns with analogs like 5p (δ 3.48 ppm) . Aromatic protons in the 6.7–7.7 ppm range are consistent across imidazoheterocycles .

Pharmacological Potential

  • Imidazo[1,2-a]pyridines with methoxy/hydroxyl substituents (e.g., compound 24 ) show promise in CNS disorders due to enhanced blood-brain barrier penetration.
  • The benzoate ester in the target compound may improve metabolic stability compared to ethyl ester analogs (e.g., I-6230 ).

Biological Activity

Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N4O4\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes an imidazo-pyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic route generally includes the formation of the imidazo-pyridine ring followed by the introduction of the benzoate moiety through esterification reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, analogs derived from imidazo-pyridine have shown efficacy against various cancer cell lines. A study demonstrated that derivatives with similar substituents inhibited cell proliferation in breast and lung cancer models, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. For example, certain imidazo-pyridine derivatives have been evaluated for their inhibitory effects against Mycobacterium tuberculosis and other pathogens. In vitro tests showed that some derivatives had minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis .

Antioxidant Activity

The presence of hydroxyl and methoxy groups in the structure contributes to its antioxidant properties. Studies have shown that compounds with similar functional groups can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Case Studies

Study Findings
Study A (2015)Evaluated the anticancer potential of imidazo-pyridine derivatives; found significant inhibition of cell proliferation in various cancer lines .
Study B (2018)Investigated antimicrobial activity; reported MIC values for related compounds against Mycobacterium tuberculosis .
Study C (2020)Assessed antioxidant capacity; demonstrated effective free radical scavenging abilities in vitro .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some studies suggest a potential for intercalation into DNA, disrupting replication processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and apoptosis.

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